N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a morpholine ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-2-5-17(6-3-15)28(23,24)21-13-18(22-8-10-25-11-9-22)16-4-7-19-20(12-16)27-14-26-19/h2-7,12,18,21H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPIQNEYVDNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the morpholine ring, and the attachment of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction using benzo[d][1,3]dioxole and an appropriate amine.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.
Attachment of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound using a sulfonyl chloride reagent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and morpholine in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The benzo[d][1,3]dioxole moiety may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole cores but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring with various functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to different aromatic or aliphatic moieties.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety, morpholine ring, and sulfonamide group in a single molecule allows for diverse interactions with biological targets and chemical reagents .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O5S
- Molecular Weight : 432.5 g/mol
- CAS Number : 887218-86-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antibacterial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.
- Antidepressant-Like Effects : The presence of the benzo[d][1,3]dioxole ring system has been associated with mood regulation. Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Microtubule Interaction : Similar compounds have been shown to interact with microtubules, affecting cell division and inducing apoptosis in cancer cells. This interaction can disrupt normal cellular functions and lead to cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antidepressant-like | Mood regulation effects | |
| Cancer Cell Apoptosis | Induction of apoptosis via microtubule disruption |
Case Study 1: Antibacterial Efficacy
A study investigating the antibacterial properties of sulfonamide derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an effective antibacterial agent.
Case Study 2: Neuropharmacological Effects
In a behavioral study on rodent models, the compound demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST). The results indicated a reduction in immobility time, suggesting enhanced mood regulation mechanisms.
Case Study 3: Cancer Research
Research into the effects on cancer cell lines showed that treatment with this compound led to a dose-dependent increase in apoptosis markers (e.g., caspase activation) in HeLa cells. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapies targeting microtubule dynamics .
Q & A
What are the critical parameters for optimizing the synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide?
Level: Basic
Answer:
The synthesis of this compound requires precise control of reaction conditions:
- Temperature: Elevated temperatures (70–100°C) are often necessary for nucleophilic substitution steps but must be balanced to avoid decomposition .
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity, while ethanol may be used for milder conditions .
- Catalysts/Reagents: Triethylamine or sodium hydroxide is critical for deprotonation in sulfonamide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
How can researchers resolve contradictions in reported reaction yields for this compound?
Level: Advanced
Answer:
Discrepancies in yields often arise from:
- Reagent quality: Impurities in morpholine or benzo[d][1,3]dioxole derivatives can suppress reactivity. Use HPLC (C18 columns, acetonitrile/water gradient) to verify precursor purity .
- Kinetic vs. thermodynamic control: Monitor reaction progress via TLC or NMR to identify intermediate trapping. For example, prolonged reaction times may favor by-products via over-alkylation .
- Reproducibility: Standardize protocols using design-of-experiment (DoE) frameworks to isolate variables like stirring rate or moisture content .
What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?
Level: Basic
Answer:
- HPLC-MS: Quantifies degradation products in simulated biological fluids (e.g., pH 7.4 phosphate buffer at 37°C) .
- NMR spectroscopy: Track proton shifts in DMSO-d6 to identify hydrolysis of the morpholine or sulfonamide groups .
- Thermogravimetric analysis (TGA): Assess thermal stability under nitrogen atmospheres (heating rate 10°C/min) .
How can computational methods enhance the design of derivatives with improved bioactivity?
Level: Advanced
Answer:
- Quantum mechanics (QM): Calculate electron density maps (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites for structural modification .
- Molecular docking: Simulate binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on the sulfonamide and morpholine moieties .
- ADMET prediction: Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions to prioritize synthesizable derivatives .
What strategies mitigate side reactions during the coupling of morpholine and benzo[d][1,3]dioxole intermediates?
Level: Advanced
Answer:
- Protecting groups: Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation .
- Low-temperature stepwise addition: Add morpholine derivatives at 0–5°C to minimize exothermic side reactions .
- In situ monitoring: Use FTIR to detect carbonyl intermediates (e.g., 1650–1750 cm⁻¹ peaks) and adjust reagent stoichiometry dynamically .
How do structural modifications to the sulfonamide group impact biological activity?
Level: Advanced
Answer:
- Electron-withdrawing substituents: Fluorine or nitro groups at the para-position enhance COX-2 inhibition by increasing sulfonamide acidity (pKa ~5–6) .
- Steric effects: Bulky substituents on the benzene ring reduce off-target interactions but may lower solubility. Balance via logD optimization (target 2–3) .
- Bioisosteric replacement: Replace the sulfonamide with a phosphonamide group to improve metabolic stability while retaining hydrogen-bonding capacity .
What are the best practices for troubleshooting low yields in the final purification step?
Level: Basic
Answer:
- Solvent polarity adjustment: Optimize eluent ratios (e.g., 30% → 50% ethyl acetate in hexane) to resolve overlapping peaks in column chromatography .
- Acid-base extraction: Partition crude product between DCM and 1M HCl to remove unreacted amines .
- Crystallization additives: Add seed crystals or use antisolvents (e.g., hexane) to induce nucleation in recrystallization .
How can researchers validate the compound’s mechanism of action in cellular assays?
Level: Advanced
Answer:
- SAR studies: Synthesize analogs with modifications to the benzo[d][1,3]dioxole ring and test in enzyme inhibition assays (e.g., IC50 for COX-2) .
- Knockout models: Use CRISPR-Cas9 to delete putative targets (e.g., PTGS2) in cell lines and assess activity loss .
- Metabolic profiling: LC-MS/MS identifies active metabolites in hepatocyte incubations, clarifying prodrug activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
